molecular formula C42H53ClN4O7S B11937096 (2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride

(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride

Cat. No.: B11937096
M. Wt: 793.4 g/mol
InChI Key: COPYTLTXSAQYFR-GDYXXZBVSA-N
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Description

The compound (2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as benzodioxole, methoxynaphthalene, sulfonamide, piperidine, and amide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate through a cyclization reaction of catechol with formaldehyde.

    Synthesis of the Methoxynaphthalene Intermediate: The methoxynaphthalene intermediate is prepared by methylation of naphthol using dimethyl sulfate.

    Coupling Reactions: The benzodioxole and methoxynaphthalene intermediates are coupled with a sulfonyl chloride to form the sulfonamide linkage.

    Formation of the Piperidine Intermediate: The piperidine intermediate is synthesized through a reductive amination reaction involving a ketone and an amine.

    Final Coupling and Amide Formation: The final step involves coupling the piperidine intermediate with the sulfonamide intermediate, followed by amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methoxynaphthalene moieties.

    Reduction: Reduction reactions can occur at the amide and sulfonamide linkages.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxynaphthalene moieties may interact with hydrophobic pockets, while the sulfonamide and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide
  • **(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C42H53ClN4O7S

Molecular Weight

793.4 g/mol

IUPAC Name

(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride

InChI

InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)42(48)44-41(47)37(34-16-19-39-40(23-34)53-26-52-39)24-43-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,43H,7-9,20,24-26H2,1-6H3,(H,44,47,48);1H/t28-,29+,37-,38-;/m1./s1

InChI Key

COPYTLTXSAQYFR-GDYXXZBVSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)NC(=O)[C@H](CNS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC6=C(C=C5)OCO6)N(C)C(C)C)C.Cl

Canonical SMILES

CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)NC(=O)C(CNS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC6=C(C=C5)OCO6)N(C)C(C)C)C.Cl

Origin of Product

United States

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